N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide
Description
This compound features a benzothiazole core substituted with a 6-methoxy group, linked via a glycinamide spacer to a piperazine-1-carboxamide moiety bearing a 4-methoxyphenyl group. The 6-methoxy group on benzothiazole and the 4-methoxyphenyl on piperazine likely influence solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C22H25N5O4S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25N5O4S/c1-30-16-5-3-15(4-6-16)26-9-11-27(12-10-26)22(29)23-14-20(28)25-21-24-18-8-7-17(31-2)13-19(18)32-21/h3-8,13H,9-12,14H2,1-2H3,(H,23,29)(H,24,25,28) |
InChI Key |
BNARCGGAELFCTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling conditions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Chemical Reactions Analysis
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and microwave irradiation to accelerate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2.1 Anticancer Activity
Research indicates that compounds similar to N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit growth in various tumor cell lines, including breast and colon cancers. A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways involving cytochrome P450 enzymes .
Case Study:
In vitro studies have confirmed that this compound can inhibit the proliferation of human-derived breast cancer cell lines at nanomolar concentrations. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
2.2 Antimicrobial Properties
The compound has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Case Study:
A study evaluated the antimicrobial activity of benzothiazole derivatives against various pathogens, revealing significant inhibition against both Gram-positive and Gram-negative bacteria. The results suggest that modifications in the benzothiazole structure enhance its efficacy as an antimicrobial agent.
Biological Research Applications
3.1 Antioxidant Activity
This compound has shown promise as an antioxidant. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.
Case Study:
In a controlled experiment, this compound was tested for its ability to reduce oxidative stress markers in cellular models exposed to harmful agents. Results indicated a significant decrease in lipid peroxidation levels, suggesting protective effects on cellular membranes .
Industrial Applications
The compound is also utilized in various industrial applications, particularly in the synthesis of dyes and pigments due to its unique chemical structure.
Table: Industrial Uses of Benzothiazole Derivatives
| Application Type | Description |
|---|---|
| Dyes and Pigments | Used as intermediates in dye synthesis |
| Material Science | Employed in creating advanced materials |
| Nanotechnology | Investigated for use in nanoscale applications |
Mechanism of Action
The mechanism of action of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Piperazine Derivatives
- Structural Insights :
- The target compound’s 6-methoxy benzothiazole may enhance lipophilicity and receptor binding compared to BZ-I’s unsubstituted benzothiazole.
- The 4-methoxyphenyl on piperazine improves solubility relative to halogenated analogs (e.g., ’s A2-A6) .
- Biological Activity : Compounds with 6-substituents (e.g., 6-OCH₃, 6-F) on benzothiazole show enhanced anticonvulsant or anticancer activity, suggesting the target’s 6-methoxy group may confer similar benefits .
Piperazine Carboxamide Derivatives
- Pharmacological Comparison :
- p-MPPI and p-MPPF () act as 5-HT₁A antagonists, with methoxyphenyl groups critical for receptor binding. The target’s 4-methoxyphenyl may similarly modulate serotoninergic activity .
- A2-A6 () demonstrate that halogen substituents (F, Cl) on phenyl reduce yields (45–57%) compared to methoxy groups, which are synthetically favorable .
Azetidinone and Urea Derivatives
- Activity Trends: Substitution at the 6-position of benzothiazole (e.g., F, CH₃, OCH₃) correlates with enhanced anticonvulsant activity, as seen in . The target’s 6-OCH₃ aligns with this trend . Piperazine-azetidinone hybrids () highlight the importance of spacer groups (e.g., acetamide) in bridging pharmacophores for activity .
Biological Activity
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the piperazine and benzothiazole families, which are known for their pharmacological significance. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H19N5O4S
- Molecular Weight : 485.51 g/mol
- IUPAC Name : N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
The compound features a piperazine ring linked to a benzothiazole moiety, which contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that benzothiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. A notable investigation involved screening a library of compounds against multicellular spheroids, where derivatives of benzothiazole showed promising anticancer activity . The compound's ability to modulate biological pathways related to tumor growth makes it a candidate for further research in cancer therapy.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory effects. Studies have reported that related compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases . The structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly influence inhibitory potency.
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Compounds within the benzothiazole family have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship (SAR)
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Nitro group introduction | Reduced inhibitory activity | |
| Fluorine substitution | Increased inhibition | |
| Alkoxy/alkyl groups | Reduced potency |
Case Study 1: Anticancer Screening
In a study conducted by Walid Fayad et al., several benzothiazole derivatives were screened for anticancer activity using multicellular spheroids as a model system. The results indicated that specific modifications in the benzothiazole structure significantly enhanced anticancer efficacy, suggesting potential pathways for drug development targeting cancer cells .
Case Study 2: Enzyme Inhibition Profiles
A comprehensive evaluation of enzyme inhibition was performed on various piperazine derivatives, including those similar to this compound. The findings revealed strong AChE inhibitory activity with IC50 values ranging from 0.14 μM to 0.62 μM, highlighting the therapeutic potential for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
